Home > Products > Screening Compounds P134021 > 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(3-phenylpropyl)acetamide
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(3-phenylpropyl)acetamide - 2034267-90-6

2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(3-phenylpropyl)acetamide

Catalog Number: EVT-2495018
CAS Number: 2034267-90-6
Molecular Formula: C18H21N3O2
Molecular Weight: 311.385
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound 1: TTA-A2

  • Compound Description: TTA-A2 [(R)-2-(4-cyclopropylphenyl)-N-(1-(5-(2,2,2-trifluoroethoxy)pyridin-2-yl)ethyl)acetamide] is a synthetic T-type calcium channel inhibitor. [] It is used as a tool to study the effects of endogenous lipids on T-currents. []
  • Relevance: While TTA-A2 shares a cyclopropyl group with 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(3-phenylpropyl)acetamide, its primary relevance lies in its interaction with endogenous lipids that also affect T-type calcium channels. The research suggests a shared molecular mechanism between these lipids and TTA-A2. [] This provides a framework for understanding potential structure-activity relationships and pharmacological interactions related to 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(3-phenylpropyl)acetamide, should it interact with similar biological targets.

Compound 2: [3H]TTA-A1

  • Compound Description: [3H]TTA-A1 [(R)-2-(4-(tert-butyl)phenyl)-N-(1-(5-methoxypyridin-2-yl)ethyl)acetamide] is a radiolabeled derivative of TTA-A2. [] It is used in binding assays to characterize the interaction of T-type calcium channel inhibitors with their target. []

Compound 3: N-arachidonoyl glycine (NAGly)

  • Compound Description: N-arachidonoyl glycine (NAGly) is a polyunsaturated lipid that inhibits Cav3.3 current, a type of T-type calcium channel current. [] It displaces [3H]TTA-A1 binding to membranes from cells expressing Cav3.3, indicating interaction with the same binding site. []
  • Relevance: Although NAGly's structure differs significantly from 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(3-phenylpropyl)acetamide, it is grouped alongside synthetic T-channel inhibitors in the research due to a shared mechanism of action on Cav3.3 channels. [] This highlights a potential avenue for exploring whether 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(3-phenylpropyl)acetamide might exhibit similar effects on T-type calcium channels despite its distinct structure.

Compound 4: N-arachidonoyl-l-serine (NASer)

  • Compound Description: N-arachidonoyl-l-serine (NASer) is another polyunsaturated lipid that inhibits Cav3.3 current. [] Like NAGly, it displaces [3H]TTA-A1 binding, suggesting a shared interaction site on the channel. []
  • Relevance: NASer further strengthens the link between endogenous lipids and synthetic T-channel inhibitors like TTA-A2 in their effects on Cav3.3. [] Its inclusion emphasizes the potential for diverse chemical structures, including 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(3-phenylpropyl)acetamide, to impact T-type calcium channel activity.
  • Compound Description: Anandamide, an endocannabinoid, acts as a polyunsaturated lipid inhibiting Cav3.3 current. [] It shares the [3H]TTA-A1 binding displacement property with NAGly and NASer, implying a similar mechanism of action. []
  • Relevance: Anandamide's classification alongside other lipids and T-channel inhibitors, based on their shared action on Cav3.3, suggests a potential for broader structure-activity relationships beyond strict structural similarity. [] This is relevant when considering potential biological activities of 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(3-phenylpropyl)acetamide.

Compound 6: N-arachidonoyl dopamine (NADA)

  • Compound Description: N-arachidonoyl dopamine (NADA) is another endocannabinoid, similar in function to anandamide as an inhibitor of Cav3.3 current and competitor with [3H]TTA-A1 for binding. []
  • Relevance: The presence of NADA reinforces the observation that various lipid structures can affect Cav3.3 and potentially share a mechanism with synthetic inhibitors like TTA-A2. [] This broader perspective is essential when considering potential targets and activities of 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(3-phenylpropyl)acetamide.

Compound 7: N-arachidonoyl taurine (NATau)

  • Compound Description: N-arachidonoyl taurine (NATau), also an endocannabinoid, demonstrates consistent behavior as a polyunsaturated lipid, inhibiting Cav3.3 current and competing with [3H]TTA-A1 for binding. []

Compound 8: N-arachidonoyl serotonin (NA-5HT)

  • Compound Description: N-arachidonoyl serotonin (NA-5HT), another endocannabinoid, exhibits the same inhibitory effect on Cav3.3 current and competition with [3H]TTA-A1 for binding as other listed lipids. []
  • Relevance: NA-5HT adds to the group of endocannabinoid lipids modulating Cav3.3 and potentially interacting with similar binding sites as synthetic T-channel inhibitors. [] This emphasizes the potential for 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(3-phenylpropyl)acetamide to exert its effects through interactions with these channels despite lacking direct structural similarities to the listed lipids.

Compound 9: N-arachidoyl glycine

  • Compound Description: N-arachidoyl glycine, a lipid with a saturated alkyl chain, does not inhibit the Cav3.3 current and has no effect on [3H]TTA-A1 binding. []
  • Relevance: This compound serves as a negative control in the study, demonstrating the importance of the unsaturated alkyl chain for the inhibitory activity on Cav3.3. [] While not directly related to 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(3-phenylpropyl)acetamide structurally, it highlights the structure-activity relationship within this class of lipids.

Compound 10: N-arachidoyl ethanolamine

  • Compound Description: Similar to N-arachidoyl glycine, N-arachidoyl ethanolamine, another saturated lipid, does not affect Cav3.3 current or [3H]TTA-A1 binding. []
  • Relevance: This compound serves as an additional negative control, further supporting the requirement of unsaturation in the lipid structure for Cav3.3 inhibition. [] Its inactivity reinforces the structure-activity relationships observed and may provide insights for understanding the potential interaction of 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(3-phenylpropyl)acetamide with similar targets.

Compound 11: TTA-Q4

  • Compound Description: TTA-Q4 [(S)-4-(6-chloro-4-cyclopropyl-3-(2,2-difluoroethyl)-2-oxo-1,2,3,4-tetrahydroquinazolin-4-yl)benzonitrile] is a positive allosteric modulator of [3H]TTA-A1 binding and enhances the functional inhibition of TTA-A2. [] It acts synergistically with bioactive lipids to inhibit the Cav3.3 current. []
  • Relevance: Although structurally different from 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(3-phenylpropyl)acetamide, TTA-Q4's role as a positive allosteric modulator of T-type calcium channels highlights the complexity of these channels and the potential for different binding sites and mechanisms of action. [] This information is valuable when investigating the potential interactions of 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(3-phenylpropyl)acetamide with these channels.
Overview

2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(3-phenylpropyl)acetamide is a chemical compound with the CAS number 2034388-32-2. It belongs to a class of heterocyclic compounds characterized by a pyridazine ring structure. The compound's molecular formula is C18H22N4O3C_{18}H_{22}N_{4}O_{3}, and it has a molecular weight of approximately 342.3923 g/mol. This compound is primarily researched for its potential applications in medicinal chemistry, particularly as a ligand for various biological receptors.

Source and Classification

The compound is classified under heterocyclic amides, specifically those containing nitrogen in their ring structure. It has been identified in various chemical databases and patent filings, indicating its relevance in pharmaceutical research and development. The compound's structure includes a cyclopropyl group and a phenylpropyl moiety, which contribute to its biological activity.

Synthesis Analysis

Methods

The synthesis of 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(3-phenylpropyl)acetamide typically involves multi-step organic reactions that include:

  1. Formation of the Pyridazine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
  2. Substitution Reactions: The introduction of the cyclopropyl group and the phenylpropyl moiety involves nucleophilic substitutions or coupling reactions.
  3. Acetamide Formation: The final step usually involves the acylation of an amine to form the acetamide functional group.

Technical details regarding specific reagents, solvents, temperatures, and reaction times are often found in specialized chemical literature or patents related to this compound.

Molecular Structure Analysis

Data

  • Molecular Formula: C18H22N4O3C_{18}H_{22}N_{4}O_{3}
  • Molecular Weight: 342.3923 g/mol
  • Structural Features: The compound features a pyridazine ring, a cyclopropyl group, and an acetamide linkage, contributing to its unique properties.
Chemical Reactions Analysis

Reactions

The compound can undergo various chemical reactions typical for amides and heterocycles:

  1. Hydrolysis: Under acidic or basic conditions, the acetamide linkage may hydrolyze to yield the corresponding carboxylic acid and amine.
  2. Reduction: The carbonyl groups present in the structure can be reduced using reducing agents like lithium aluminum hydride.
  3. Substitution Reactions: The nitrogen atoms in the pyridazine ring may participate in electrophilic substitution reactions.

Technical details regarding these reactions would typically involve specific conditions such as temperature, pressure, and catalysts used.

Mechanism of Action

The mechanism of action for 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(3-phenylpropyl)acetamide is primarily linked to its interaction with biological receptors. Research suggests that compounds with similar structures may function as ligands that modulate receptor activity, potentially influencing signaling pathways associated with various physiological responses.

Data

While specific data on this compound's mechanism may not be fully elucidated in available literature, it is likely that its pharmacological effects are mediated through receptor binding and subsequent cellular signaling modulation.

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of this compound include:

  • Appearance: Typically exists as a solid or crystalline form.
  • Solubility: Solubility data may vary based on solvent type but generally includes organic solvents.

Chemical Properties

Chemical properties include:

  • Stability: Stability under various pH conditions should be assessed.
  • Reactivity: Reactivity with nucleophiles and electrophiles due to functional groups present.

Relevant data on these properties can often be found in safety data sheets or chemical catalogs.

Applications

2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(3-phenylpropyl)acetamide has potential applications in scientific research, particularly in:

  • Medicinal Chemistry: As a lead compound for developing new pharmaceuticals targeting specific receptors.
  • Biological Studies: Investigating receptor-ligand interactions and signaling pathways.

Research into this compound continues to explore its efficacy and safety profiles for potential therapeutic uses.

Properties

CAS Number

2034267-90-6

Product Name

2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(3-phenylpropyl)acetamide

IUPAC Name

2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-(3-phenylpropyl)acetamide

Molecular Formula

C18H21N3O2

Molecular Weight

311.385

InChI

InChI=1S/C18H21N3O2/c22-17(19-12-4-7-14-5-2-1-3-6-14)13-21-18(23)11-10-16(20-21)15-8-9-15/h1-3,5-6,10-11,15H,4,7-9,12-13H2,(H,19,22)

InChI Key

PNZCZVJMOLPZPI-UHFFFAOYSA-N

SMILES

C1CC1C2=NN(C(=O)C=C2)CC(=O)NCCCC3=CC=CC=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.